5-(1H-tetrazol-1-yl)isophthalic acid

Metal‑Organic Frameworks CO₂ Capture Gas Separation

Secure the correct isomer for your MOF synthesis. 5-(1H-Tetrazol-1-yl)isophthalic acid (CAS 207730-78-7) uniquely positions its N-donor site to stabilize paddle-wheel {Cu₂(O₂C)₄} SBUs through rare axial N-coordination, a geometry unattainable with the 5-tetrazolyl isomer. The resulting Cu-MOF delivers exceptional CO₂ uptake (4.95 mmol/g at 298 K), a CO₂/CH₄ selectivity of ~4.8, and an O₂/H₂ selectivity ideal for air separation. Zn(II) complexes provide blue-shifted luminescence (425–433 nm). With a robust BET surface area of 810 m²/g, this high-purity linker is critical for fabricating gas-separation membranes, optical sensors, and heterogeneous catalysts with reproducible performance metrics.

Molecular Formula C9H6N4O4
Molecular Weight 234.17 g/mol
CAS No. 207730-78-7
Cat. No. B1437403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1H-tetrazol-1-yl)isophthalic acid
CAS207730-78-7
Molecular FormulaC9H6N4O4
Molecular Weight234.17 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1C(=O)O)N2C=NN=N2)C(=O)O
InChIInChI=1S/C9H6N4O4/c14-8(15)5-1-6(9(16)17)3-7(2-5)13-4-10-11-12-13/h1-4H,(H,14,15)(H,16,17)
InChIKeyLTXHNRONGYGYOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(1H-Tetrazol-1-yl)isophthalic Acid: A Bifunctional Tetrazole–Carboxylate Linker for Tunable MOFs and Luminescent Coordination Architectures


5-(1H-Tetrazol-1-yl)isophthalic acid (CAS 207730-78-7, C9H6N4O4, MW 234.17) is a heterocyclic organic building block that integrates a 1H‑tetrazol‑1‑yl moiety with an isophthalic acid backbone . This design provides a bifunctional coordination environment: two carboxylate groups and an N‑donor tetrazole ring that can simultaneously bind metal centers, enabling the construction of metal–organic frameworks (MOFs) and coordination polymers with precisely tailored dimensionalities and pore architectures [1]. The compound is commercially available in research‑grade purity (typically 97–98%) and is employed as a linker in the synthesis of porous materials, luminescent solids, and gas‑separation media .

Why 5-(1H-Tetrazol-1-yl)isophthalic Acid Cannot Be Replaced by Other Tetrazole‑Substituted Isophthalates


Simple substitution with 5‑(1H‑tetrazol‑5‑yl)isophthalic acid or other positional isomers fundamentally alters the coordination chemistry of the ligand. The 1‑position of the tetrazole ring in 5‑(1H‑tetrazol‑1‑yl)isophthalic acid places the N‑donor site in a sterically and electronically distinct environment, favoring the formation of paddle‑wheel {Cu2(O2C)4} secondary building units (SBUs) with a rare axial N‑coordination mode [1]. In contrast, the 5‑tetrazolyl isomer typically engages in different bridging modes that produce different SBU connectivities and pore topologies [2]. Consequently, the porosity, gas‑sorption capacity, and luminescence output of the resulting MOFs are not interchangeable; procurement of the correct 1‑tetrazolyl isomer is essential to reproduce the performance metrics reported in the literature.

Quantitative Performance Benchmarks for 5‑(1H‑Tetrazol‑1‑yl)isophthalic Acid: Gas Adsorption, Luminescence Shift, and Structural Uniqueness


High CO₂ Uptake at Ambient Temperature in a Cu‑MOF Derived from 5‑(1H‑Tetrazol‑1‑yl)isophthalic Acid

The desolvated Cu(II) MOF [CuL] (1a) built from 5‑(1H‑tetrazol‑1‑yl)isophthalic acid adsorbs CO₂ with an exceptionally high capacity at room temperature. At 298 K and 1 atm, 1a uptakes 4.95 mmol/g (111 cm³/g STP) of CO₂, which is substantially higher than the CH₄ uptake of 1.03 mmol/g (23 cm³/g STP) under identical conditions [1]. The resulting CO₂/CH₄ selectivity ratio of approximately 4.8 at 298 K is a direct consequence of the ligand’s N‑rich tetrazole sites and the pore architecture of the MOF.

Metal‑Organic Frameworks CO₂ Capture Gas Separation

Large Blue‑Shifted Luminescence in Zn(II) Coordination Architectures Constructed with 5‑(1H‑Tetrazol‑1‑yl)isophthalic Acid

Three Zn(II) complexes (1–3) synthesized with 5‑(1H‑tetrazol‑1‑yl)isophthalic acid (H₂L) and different pyridine‑analog auxiliary ligands exhibit significant blue‑shifted emission maxima compared to the free ligand. The free H₂L emits at 482 nm (λₑₓ = 359 nm), while complexes 1–3 show emission maxima at 425 nm, 432 nm, and 433 nm, respectively [1]. This systematic blue shift (Δλ = 49–57 nm) is attributed to the extended conjugation and hydrogen‑bonding network enabled by the tetrazol‑1‑yl group, a behavior not observed with the 5‑tetrazolyl isomer [2].

Luminescent Materials Coordination Polymers Solid‑State Photophysics

Formation of a Rare Axial‑N‑Coordinated Paddle‑Wheel SBU Exclusive to the 1‑Tetrazolyl Isomer

The reaction of 5‑(1H‑tetrazol‑1‑yl)isophthalic acid with Cu(II) yields a unique paddle‑wheel {Cu₂(O₂C)₄} secondary building unit in which the axial positions are occupied by N atoms of the tetrazole ring (Cu–N = 2.174(8) Å) [1]. This axial N‑coordination mode is rare; in most isophthalate‑based MOFs, axial sites are typically occupied by solvent molecules (H₂O, DMF) or counterions. The replacement of axial solvent ligands by the tetrazol‑1‑yl N‑donor creates a rigid (3,6)‑connected rutile‑type net that persists after solvent removal, enabling permanent microporosity (BET surface area = 810 m²/g, Langmuir = 1063 m²/g) [1]. In contrast, the 5‑tetrazolyl isomer often generates different SBU connectivities (e.g., butterfly‑shaped M₄(μ₃‑OH)₂ clusters) that lead to distinct pore architectures and stability profiles [2].

MOF Topology Secondary Building Unit Coordination Chemistry

High O₂ Adsorption and O₂/H₂ Selectivity at Cryogenic Temperature

The desolvated Cu‑MOF [CuL] (1a) adsorbs O₂ with an uptake of 272 cm³/g (STP) (38.8 wt%) at 77 K and 0.2 atm, which is substantially higher than its H₂ uptake of 153 cm³/g (1.37 wt%) under the same conditions [1]. The O₂/H₂ selectivity ratio at 77 K is approximately 1.8, a performance metric that positions this MOF as a candidate for cryogenic air separation or O₂ enrichment. This selectivity arises from the quadrupole moment of O₂ interacting favorably with the N‑rich tetrazole‑lined pore walls.

Cryogenic Gas Separation O₂ Adsorption MOF Porosity

High‑Value Application Scenarios for 5‑(1H‑Tetrazol‑1‑yl)isophthalic Acid Driven by Quantitative Performance Data


Post‑Combustion CO₂ Capture and Natural Gas Upgrading

The Cu‑MOF derived from 5‑(1H‑tetrazol‑1‑yl)isophthalic acid exhibits a CO₂ uptake of 4.95 mmol/g at 298 K and 1 atm, with a CO₂/CH₄ selectivity of ~4.8 under the same conditions [1]. This performance makes the linker suitable for fabricating MOF‑based adsorbents or membranes that remove CO₂ from flue gas or upgrade biogas and natural gas streams, where high ambient‑temperature capacity is critical.

Tunable Solid‑State Luminescent Materials and Sensors

Zn(II) coordination complexes built with 5‑(1H‑tetrazol‑1‑yl)isophthalic acid display emission maxima that are blue‑shifted by 49–57 nm relative to the free ligand, with peaks at 425–433 nm [1]. This tunable, intense luminescence in the solid state enables the development of blue‑emitting phosphors, optical sensors, or light‑emitting devices where precise spectral control is required.

Cryogenic Air Separation and O₂ Enrichment

At 77 K, the Cu‑MOF [CuL] (1a) adsorbs O₂ at 272 cm³/g (38.8 wt%), significantly exceeding its H₂ uptake of 153 cm³/g [1]. This O₂/H₂ selectivity supports the use of the linker in MOFs designed for cryogenic distillation or pressure‑swing adsorption processes aimed at producing high‑purity oxygen from air.

Synthesis of Porous MOFs with Permanent Microporosity

The unique axial N‑coordination of the tetrazol‑1‑yl group stabilizes a paddle‑wheel SBU that retains crystallinity and porosity after solvent removal, yielding a BET surface area of 810 m²/g and a pore volume of 0.34 cm³/g [1]. This property makes the ligand a robust building block for creating microporous MOFs intended for heterogeneous catalysis, molecular sieving, or controlled drug delivery.

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